molecular formula C13H16F3N B11744433 1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine

1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine

Cat. No.: B11744433
M. Wt: 243.27 g/mol
InChI Key: SGUZVFABANWUNV-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation followed by reduction and amination .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. For instance, the use of recombinant whole-cell-mediated reduction has been reported to achieve high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)phenol

Comparison: 1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine is unique due to the presence of the cyclohexanamine moiety, which imparts distinct chemical and biological properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it a valuable compound for specific applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclohexan-1-amine

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-10(5-7-11)12(17)8-2-1-3-9-12/h4-7H,1-3,8-9,17H2

InChI Key

SGUZVFABANWUNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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